molecular formula C17H17NO2 B10977601 N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide

N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide

Cat. No.: B10977601
M. Wt: 267.32 g/mol
InChI Key: WRPGXDXLQSWHIM-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-phenylcyclopropanecarboxamide is a chemical compound of interest in medicinal chemistry research . This compound belongs to the class of 1-phenylcyclopropane carboxamide derivatives. Small, strained ring molecules like phenylcyclopropane carboxamides are valued for their rigid, defined conformations and unique electronic properties, which can enhance binding and potency, increase metabolic stability, and improve the pharmacokinetic profiles of potential therapeutic agents . Scientific literature indicates that compounds within this structural class have been designed and synthesized for investigation as antiproliferative agents. Specifically, related 1-phenylcyclopropane carboxamide derivatives have demonstrated distinct effective inhibition on the proliferation of U937, a pro-monocytic, human myeloid leukemia cell line, suggesting potential for research into anticancer therapies . For Research Use Only. Not for use in humans, veterinary, or household applications.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-phenylcyclopropane-1-carboxamide

InChI

InChI=1S/C17H17NO2/c1-20-14-9-7-13(8-10-14)18-17(19)16-11-15(16)12-5-3-2-4-6-12/h2-10,15-16H,11H2,1H3,(H,18,19)

InChI Key

WRPGXDXLQSWHIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.

    Attachment of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.

    Substitution with Methoxyphenyl and Phenyl Groups: The methoxyphenyl and phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the aromatic rings are functionalized with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution, and nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving carboxamide groups. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, where its unique structural properties impart desirable characteristics to the final product.

Mechanism of Action

The mechanism by which N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy and phenyl groups can enhance binding affinity and specificity by fitting into hydrophobic pockets or forming π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide is unique due to the presence of both a cyclopropane ring and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, such as increased rigidity and specific electronic effects, which can influence its reactivity and interactions in various applications.

Biological Activity

N-(4-Methoxyphenyl)-2-phenylcyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the realm of antiparasitic and antimicrobial effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of compounds known as amides, characterized by the presence of a cyclopropane moiety. The methoxy group on the phenyl ring contributes to its lipophilicity, potentially influencing its pharmacokinetic properties.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic potential of related compounds. For instance, N-(4-methoxyphenyl)pentanamide , a derivative closely related in structure, was evaluated against Toxocara canis, a common nematode parasite. This compound exhibited significant antiparasitic activity in a time- and concentration-dependent manner, with lower cytotoxicity compared to albendazole, a widely used anthelmintic drug .

CompoundActivity AgainstCytotoxicity Compared to Albendazole
N-(4-Methoxyphenyl)pentanamideToxocara canisLower cytotoxicity

The findings suggest that modifications to the structure can lead to improved selectivity and safety profiles for antiparasitic applications.

Pharmacokinetic Profile

Pharmacokinetic studies predict that this compound can effectively permeate the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) targeting. This characteristic may enhance its therapeutic potential for CNS-related conditions .

Case Studies and Research Findings

Although direct case studies specifically focusing on this compound are scarce, insights can be drawn from broader research on similar compounds. For instance, case studies involving derivatives like N-(4-methoxyphenyl)pentanamide provide valuable context regarding their biological effectiveness and safety profiles.

Example Case Study: Efficacy Against Toxocara canis

A notable study evaluated the efficacy of N-(4-methoxyphenyl)pentanamide against Toxocara canis. The results demonstrated a significant reduction in parasite viability with minimal cytotoxic effects on human cell lines, suggesting its potential as a safer alternative to existing treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methoxyphenyl)-2-phenylcyclopropanecarboxamide, and how are reaction conditions optimized to prevent degradation of sensitive groups?

  • Methodological Answer : Synthesis typically involves cyclopropanation reactions followed by amide coupling. For example:

  • Cyclopropanation : Use of transition metal catalysts (e.g., Rh(II)) or carbene-transfer reagents to form the cyclopropane ring .
  • Amide Formation : Coupling 2-phenylcyclopropanecarboxylic acid with 4-methoxyaniline via activation reagents like HATU or EDC in anhydrous DCM/THF at 0–25°C .
  • Optimization : Degradation of the methoxy group is minimized by avoiding strong acids/bases and using inert atmospheres (N₂/Ar). Reaction progress is monitored via TLC and HPLC .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the cyclopropane ring and substitution patterns (e.g., methoxy group at δ 3.7–3.9 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 308.1422) .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the cyclopropane core .

Q. What are the key reactivity patterns of the cyclopropane ring in this compound under different conditions?

  • Methodological Answer :

  • Thermal Stability : The cyclopropane ring undergoes ring-opening at >150°C via retro-Diels-Alder pathways. Differential Scanning Calorimetry (DSC) identifies decomposition thresholds .
  • Electrophilic Attack : Reacts with halogens (e.g., Br₂) at the cyclopropane C-C bonds, forming dihalogenated products. Solvent polarity (e.g., DMF vs. hexane) influences reaction rates .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of cyclopropane ring modifications in this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to identify weak points in the cyclopropane ring. For example, strain energy (~27 kcal/mol) directs functionalization at less strained positions .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF stabilizes transition states better than toluene) .

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

  • Methodological Answer :

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line viability, and incubation time .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
  • Dose-Response Validation : IC50 values are re-evaluated using orthogonal assays (e.g., fluorescence vs. luminescence) .

Q. How do structural analogs of this compound compare in target binding?

  • Methodological Answer : A SAR study reveals:

Analog SubstituentBinding Affinity (Ki, nM)Key Observation
4-Nitrophenyl (vs. methoxy)120 ± 15Reduced solubility but enhanced π-π stacking
4-Fluorophenyl 85 ± 10Improved metabolic stability
Cyclopropane ring expansion >500Loss of conformational strain reduces activity

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